molecular formula C15H13N5O2 B11444193 3-(5-methyl-2-furyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-14-1

3-(5-methyl-2-furyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11444193
CAS No.: 303106-14-1
M. Wt: 295.30 g/mol
InChI Key: GODWNBQZBRVFTQ-RQZCQDPDSA-N
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Description

3-(5-methyl-2-furyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a furan ring, a pyridine ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 5-methyl-2-furaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with hydrazine hydrate and 1H-pyrazole-5-carbohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-furyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-methyl-2-furyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-2-furyl)-1-(1-oxido-3-pyridinyl)-2-propen-1-one
  • (5-methyl-2-furyl)(3-pyridinyl)methanol

Uniqueness

3-(5-methyl-2-furyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of furan, pyridine, and pyrazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

303106-14-1

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H13N5O2/c1-10-4-5-14(22-10)12-7-13(19-18-12)15(21)20-17-9-11-3-2-6-16-8-11/h2-9H,1H3,(H,18,19)(H,20,21)/b17-9+

InChI Key

GODWNBQZBRVFTQ-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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